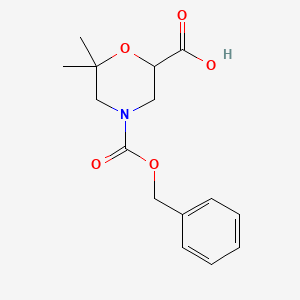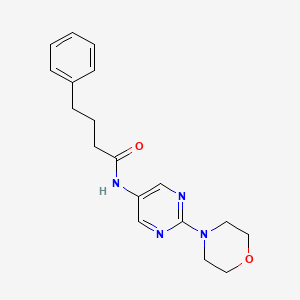![molecular formula C14H7F4N3O2S B2371718 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 385416-16-0](/img/structure/B2371718.png)
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to introduce the fluorophenyl, thiazolyl, pyrazole, and carboxylic acid groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and thiazole rings would likely contribute to the rigidity of the molecule, while the fluorine atoms could be involved in various interactions due to their high electronegativity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present in the molecule. For example, the carboxylic acid group could participate in acid-base reactions, while the fluorine atoms could be involved in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its stability and influence its interactions with other molecules .Scientific Research Applications
Synthesis and Structural Characterization
- The compound has been used in the synthesis and structural characterization of isostructural thiazoles. For instance, Kariuki et al. (2021) synthesized derivatives of this compound, providing insights into their crystal structure and molecular conformation (Kariuki et al., 2021).
Antimicrobial Activities
- It has shown potential in antimicrobial applications. Ragavan et al. (2010) synthesized novel pyrazole derivatives, including this compound, and demonstrated their significant antibacterial and antifungal activities (Ragavan et al., 2010).
Crystal Structures and Biological Activity
- The compound has been utilized in the study of crystal structures and biological activities. For example, Liu et al. (2016) synthesized a derivative and investigated its inhibition on cancer cell proliferation (Liu et al., 2016).
Synthesis of Novel Fluorine Containing Pyrazole Derivatives
- Desai et al. (2012) explored the synthesis of novel fluorine-containing pyrazole derivatives, including this compound, evaluating their antibacterial activity against various bacterial strains (Desai et al., 2012).
Synthesis of Fluoro Substituted Pyrazolyl Benzoxazoles
- Jadhav et al. (2015) investigated the synthesis and biological activity of fluoro substituted pyrazolyl benzoxazoles, providing insights into their structural and biological characteristics (Jadhav et al., 2015).
In Vitro Antimicrobial Activity
- Mistry et al. (2016) synthesized Schiff's base, azetidinones, and thiazolidinones derivatives and evaluated their in vitro antimicrobial activity, demonstrating the potential of this compound in antimicrobial applications (Mistry et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N3O2S/c15-8-3-1-7(2-4-8)10-6-24-13(20-10)21-11(14(16,17)18)9(5-19-21)12(22)23/h1-6H,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDRESLUHHJMKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N3C(=C(C=N3)C(=O)O)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Benzyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2371637.png)
![2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2371638.png)
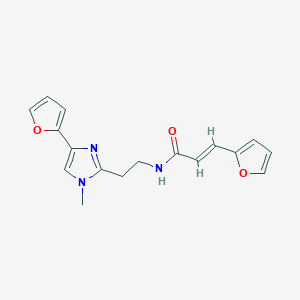
![2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2371642.png)
![Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate](/img/structure/B2371643.png)
![N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide](/img/structure/B2371644.png)
![Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate](/img/structure/B2371645.png)
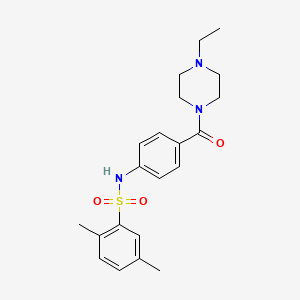
![6-(Pyridin-4-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2371647.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2371649.png)
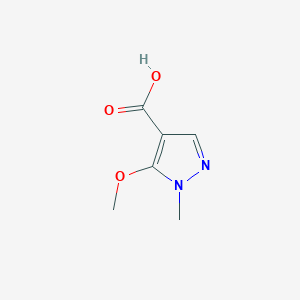
![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2371651.png)
